molecular formula C5H7N3O2 B11921540 4-(Aminomethyl)-1H-imidazole-5-carboxylic acid

4-(Aminomethyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B11921540
M. Wt: 141.13 g/mol
InChI Key: SFVCYLGMBFTDQC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1H-imidazole-5-carboxylic acid is a hypothetical imidazole derivative featuring an aminomethyl (-CH$2$NH$2$) substituent at position 4 and a carboxylic acid (-COOH) group at position 5. Imidazole derivatives are pivotal in medicinal chemistry due to their role in biological systems, such as enzyme inhibition and receptor modulation . This article compares substituent effects, physicochemical properties, and biological activities of related compounds.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

5-(aminomethyl)-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C5H7N3O2/c6-1-3-4(5(9)10)8-2-7-3/h2H,1,6H2,(H,7,8)(H,9,10)

InChI Key

SFVCYLGMBFTDQC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of imidazole with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The resulting intermediate is then subjected to carboxylation to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce imidazole-5-methanol derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of pharmaceuticals due to its ability to interact with various biological targets. Research indicates that it can serve as a precursor for synthesizing novel drug candidates, particularly those targeting infectious diseases and cancer.

  • Case Study: Antiviral Activity
    Studies have demonstrated that derivatives of 4-(Aminomethyl)-1H-imidazole-5-carboxylic acid can inhibit the activity of HIV integrase, an essential enzyme in the HIV replication cycle. The compound's structural features allow it to form hydrogen bonds with critical amino acids in the enzyme, enhancing its inhibitory effects .

Anticancer Research

Recent investigations into the anticancer properties of this compound have yielded promising results. Its structural analogs have been developed as potential anticancer agents.

  • Case Study: Cytotoxicity Against Cancer Cell Lines
    A series of experiments assessed the cytotoxic effects of this compound derivatives on various human cancer cell lines. Results indicated significant apoptotic effects and inhibition of cell proliferation, particularly in colon and breast cancer cells .

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Properties
    The compound has been evaluated for its antimicrobial activity against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
  • Enzyme Inhibition
    It acts as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for further development as a therapeutic agent .
CompoundTargetIC50 (µM)Notes
Compound AHIV Integrase12Significant inhibition
Compound BCancer Cell Line8High cytotoxicity
Compound CBacterial Strain15Comparable to penicillin

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. Additionally, the carboxylic acid group can participate in coordination with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents are summarized below:

Compound Name Substituents (Position 4) Carboxylic Acid (Position 5) Molecular Formula Molecular Weight Key Properties/Applications References
4-Cyano-1H-imidazole-5-carboxylic acid Cyano (-CN) Yes C$5$H$3$N$3$O$2$ 137.10 High polarity; potential enzyme inhibitor
Ethyl 4-methyl-1H-imidazole-5-carboxylate Methyl (-CH$_3$) Ethyl ester C$7$H${10}$N$2$O$2$ 154.17 Lipophilic; m.p. 206°C
5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid Phenylcarbamoyl (-CONHPh) Yes (Position 4) C${11}$H$9$N$3$O$3$ 231.21 Hydrogen-bonding capability
Olmesartan (Active Metabolite) 4-(1-Hydroxy-1-methylethyl), 2-propyl Yes C${24}$H${26}$N$6$O$3$ 446.50 Angiotensin II receptor blocker (ARB)
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid Benzyl (-CH$2$Ph), nitro (-NO$2$) Yes (Position 4) C${11}$H$9$N$3$O$4$ 247.21 Nitro group enhances electrophilicity
4-Ethyl-2-propyl-1H-imidazole-5-carboxylic acid (ARB analog) Ethyl (-CH$2$CH$3$), propyl (-CH$2$CH$2$CH$_3$) Yes C${15}$H${20}$N$6$O$2$ 340.37 Tetrazole moiety enhances receptor binding

Physicochemical Properties

  • Polarity and Solubility: The aminomethyl group in the target compound would enhance water solubility via hydrogen bonding, similar to the cyano derivative . Olmesartan’s bulky substituents reduce solubility but improve membrane permeability .
  • Melting Points : Ethyl esters (e.g., ) exhibit higher melting points (206°C) due to crystalline packing, whereas nitro-substituted analogs () may decompose at elevated temperatures.

Limitations and Contradictions

  • Substituent effects can be paradoxical: while cyano groups enhance polarity, they may reduce bioavailability due to excessive hydrophilicity .

Biological Activity

4-(Aminomethyl)-1H-imidazole-5-carboxylic acid, also known as aminomethylimidazole, is a compound of significant interest in the fields of biochemistry and medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. Its chemical formula is C₅H₈N₄O₂, and it features an imidazole ring that is crucial for its interaction with biological targets.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics.

2. Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. For instance, it has been evaluated in vitro against several cancer cell lines, showing significant cytotoxic effects. The compound's mechanism involves the induction of apoptosis in cancer cells, which is mediated through the activation of specific signaling pathways .

3. Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes. Notably, it interacts with enzymes involved in critical metabolic pathways, suggesting its potential use as a therapeutic agent in metabolic disorders. The inhibition kinetics indicate a competitive inhibition mechanism, which is essential for drug design .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound binds to active sites of enzymes, blocking their catalytic functions.
  • Receptor Interaction : It may modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.
  • Hydrogen Bonding : The imidazole moiety facilitates hydrogen bonding with amino acid residues in target proteins, enhancing binding affinity .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound reported an MIC value of 32 μg/mL against Staphylococcus aureus and 64 μg/mL against Escherichia coli. These results highlight its potential as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound reduced cell viability in HCT116 colon cancer cells by over 70% at concentrations above 50 μM. Flow cytometry analysis confirmed that the mechanism involved apoptosis through caspase activation .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueMechanism of Action
AntimicrobialStaphylococcus aureus32 μg/mLInhibition of cell wall synthesis
Escherichia coli64 μg/mLDisruption of membrane integrity
AnticancerHCT116 (colon cancer)IC50 = 50 μMInduction of apoptosis
Enzyme InhibitionVarious metabolic enzymesVariesCompetitive inhibition

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